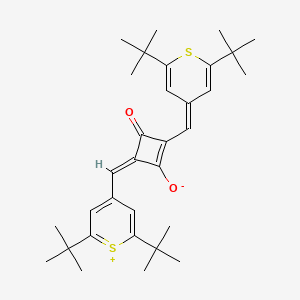
Cyclobutenediylium, 1,3-bis((2,6-bis(1,1-dimethylethyl)-4H-thiopyran-4-ylidene)methyl)-2,4-dihydroxy-, bis(inner salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobutenediylium, 1,3-bis((2,6-bis(1,1-dimethylethyl)-4H-thiopyran-4-ylidene)methyl)-2,4-dihydroxy-, bis(inner salt) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclobutenediylium core with two thiopyran-ylidene groups and hydroxyl functionalities, making it an interesting subject for research in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutenediylium, 1,3-bis((2,6-bis(1,1-dimethylethyl)-4H-thiopyran-4-ylidene)methyl)-2,4-dihydroxy-, bis(inner salt) typically involves multi-step organic reactions. The process begins with the preparation of the thiopyran-ylidene intermediates, followed by their coupling with the cyclobutenediylium core. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure the stability and purity of the final product .
Industrial Production Methods
化学反応の分析
Types of Reactions
Cyclobutenediylium, 1,3-bis((2,6-bis(1,1-dimethylethyl)-4H-thiopyran-4-ylidene)methyl)-2,4-dihydroxy-, bis(inner salt) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the thiopyran-ylidene groups.
Substitution: The thiopyran-ylidene groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, controlled temperatures, and inert atmospheres to maintain the integrity of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the thiopyran-ylidene moieties .
科学的研究の応用
Cyclobutenediylium, 1,3-bis((2,6-bis(1,1-dimethylethyl)-4H-thiopyran-4-ylidene)methyl)-2,4-dihydroxy-, bis(inner salt) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of Cyclobutenediylium, 1,3-bis((2,6-bis(1,1-dimethylethyl)-4H-thiopyran-4-ylidene)methyl)-2,4-dihydroxy-, bis(inner salt) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Cyclobutenediylium, 1,3-dihydroxy-2,4-bis[(2-methylpropyl)(2,2,6,6-tetramethyl-4-piperidinyl)amino]-, bis(inner salt): Another cyclobutenediylium derivative with different substituents.
2,4-Bis(1,3,3-trimethyl-2-indolinylidenemethyl)cyclobutenediylium-1,3-diolate: A squarylium dye with a similar core structure but different functional groups.
Uniqueness
Cyclobutenediylium, 1,3-bis((2,6-bis(1,1-dimethylethyl)-4H-thiopyran-4-ylidene)methyl)-2,4-dihydroxy-, bis(inner salt) is unique due to its specific combination of thiopyran-ylidene groups and hydroxyl functionalities. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
特性
CAS番号 |
88878-49-3 |
|---|---|
分子式 |
C32H42O2S2 |
分子量 |
522.8 g/mol |
IUPAC名 |
2-[(2,6-ditert-butylthiopyran-4-ylidene)methyl]-4-[(2,6-ditert-butylthiopyrylium-4-yl)methylidene]-3-oxocyclobuten-1-olate |
InChI |
InChI=1S/C32H42O2S2/c1-29(2,3)23-15-19(16-24(35-23)30(4,5)6)13-21-27(33)22(28(21)34)14-20-17-25(31(7,8)9)36-26(18-20)32(10,11)12/h13-18H,1-12H3 |
InChIキー |
FLWPQQRHMRSNPD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC2=C(C(=CC3=CC(=[S+]C(=C3)C(C)(C)C)C(C)(C)C)C2=O)[O-])C=C(S1)C(C)(C)C |
正規SMILES |
CC(C)(C)C1=CC(=CC2=C(C(=CC3=CC(=[S+]C(=C3)C(C)(C)C)C(C)(C)C)C2=O)[O-])C=C(S1)C(C)(C)C |
Key on ui other cas no. |
88878-49-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















